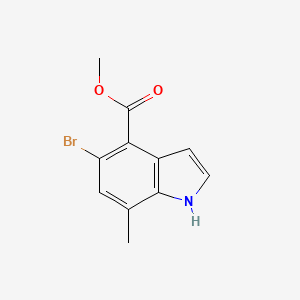

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate

説明

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate (CAS: 2665660-82-0) is a brominated indole derivative with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol . Structurally, it features a bromine atom at position 5, a methyl group at position 7, and a carboxylate ester at position 4 of the indole scaffold. Indole derivatives are widely studied for their biological activities, including antitumor properties, as highlighted in related structural analogs .

特性

分子式 |

C11H10BrNO2 |

|---|---|

分子量 |

268.11 g/mol |

IUPAC名 |

methyl 5-bromo-7-methyl-1H-indole-4-carboxylate |

InChI |

InChI=1S/C11H10BrNO2/c1-6-5-8(12)9(11(14)15-2)7-3-4-13-10(6)7/h3-5,13H,1-2H3 |

InChIキー |

LIIIRPFXPNIVBC-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C2=C1NC=C2)C(=O)OC)Br |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

Synthesis via 5-bromo-7-methylindole Intermediate

One of the most established routes to this compound involves first preparing 5-bromo-7-methylindole, followed by selective carboxylation and esterification at the 4-position.

Preparation of 5-bromo-7-methylindole

- Starting Material: 4-bromo-2-methylaniline

-

- Iodination Reaction: The aniline derivative undergoes iodination using N-iodosuccinimide or iodine reagents in an appropriate solvent.

- Sonogashira Coupling: The iodinated intermediate reacts with trimethylsilylacetylene in the presence of palladium and copper catalysts, with triethylamine as base, under nitrogen atmosphere.

- Cyclization: The coupled product is cyclized using potassium tert-butoxide or sodium hydride in solvents like N-methyl-2-pyrrolidone or dimethylformamide at 60°C for 2 hours under nitrogen protection.

Yields: The overall yield for 5-bromo-7-methylindole ranges from 75% to 92%, indicating an efficient synthetic route suitable for scale-up.

Purification: The crude products are purified by silica gel column chromatography.

Analytical Data: Mass spectrometry and proton nuclear magnetic resonance confirm the structure and purity.

Table 1: Key Reaction Conditions for 5-bromo-7-methylindole Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination | 4-bromo-2-methylaniline + N-iodosuccinimide | Room temperature | Variable | Not specified | Solvent used; mild conditions |

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, triethylamine, TMS-acetylene | Room temperature | 2 hours | 92 | Nitrogen atmosphere |

| Cyclization | Potassium tert-butoxide, NMP or NaH, DMF | 60°C | 2 hours | 75-92 | Nitrogen atmosphere |

Source: Patent CN113045475A (2019)

Carboxylation and Esterification to Form Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate

Approach: The 5-bromo-7-methylindole intermediate is further functionalized at the 4-position to introduce the carboxylate group.

Method: A typical approach involves the synthesis of ethyl or methyl esters of the indole carboxylic acid via reaction with ethyl pyruvate or methanol in the presence of acid catalysts.

Hydrolysis and Purification: The ester intermediate undergoes alkaline hydrolysis with potassium hydroxide in ethanol at room temperature, followed by decolorization with activated carbon, acidification with hydrochloric acid, crystallization, filtration, and drying to yield the target compound.

Table 2: Preparation Parameters for the Ester Intermediate and Hydrolysis

| Step | Reagents/Conditions | Temperature | Time | Molar Ratios (Reactants) | Notes |

|---|---|---|---|---|---|

| Hydrazone Formation | 5-bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate | Room temperature | Not specified | 1.0 : 1.0-1.1 | Ethanol solvent used |

| Cyclization | Anhydrous zinc chloride, ethylene glycol solvent | 150-170°C | 2.0-4.5 hours | 1.0 : 1.8-2.2 | Nitrogen protection |

| Alkaline Hydrolysis | Potassium hydroxide, ethanol | Room temperature | Not specified | 1.0 : 2.0-2.5 | Post-treatment includes charcoal decolorization |

Comparative Analysis of Preparation Routes

| Feature | Route via 5-bromo-7-methylindole (Patent CN113045475A) | Route via 4-bromo-7-methylindole-2-carboxylate (Patent CN100387577C) |

|---|---|---|

| Starting Material | 4-bromo-2-methylaniline | 5-bromo-2-methylphenylhydrazine hydrochloride |

| Key Reactions | Iodination, Sonogashira coupling, cyclization | Hydrazone formation, cyclization with zinc chloride, hydrolysis |

| Reaction Conditions | Mild to moderate temperatures (room temp to 60°C) | Elevated temperature (150-170°C for cyclization) |

| Catalyst/Promoter | Palladium and copper catalysts, potassium tert-butoxide | Anhydrous zinc chloride |

| Yield Range | 75-92% for intermediate; 79.5% for final product | Not explicitly stated for final product |

| Scalability | Demonstrated up to 0.5 mol scale | Suitable for scale-up with controlled conditions |

| Purification | Silica gel chromatography | Crystallization, filtration, activated carbon decolorization |

| Advantages | Lower cost, mild conditions, high yield | Straightforward hydrolysis and purification |

Summary Table of Preparation Methods

| Preparation Step | Method Details | Yield (%) | Temperature | Notes |

|---|---|---|---|---|

| Iodination of 4-bromo-2-methylaniline | Use of N-iodosuccinimide in solvent | Not specified | Room temp | Prepares iodinated intermediate |

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, triethylamine, trimethylsilylacetylene, nitrogen atmosphere | 92 | Room temp | High yield, mild conditions |

| Cyclization | Potassium tert-butoxide or sodium hydride in NMP or DMF | 75-92 | 60°C | Efficient ring closure |

| Esterification/Carboxylation | Reaction with ethyl pyruvate or methanol, acid catalysis | Not specified | Variable | Introduces carboxylate group |

| Alkaline Hydrolysis | Potassium hydroxide in ethanol, room temperature | Not specified | Room temp | Converts ester to acid |

| Purification | Silica gel chromatography or crystallization, activated carbon decolorization | - | - | Ensures product purity |

This detailed analysis compiles authoritative synthetic methods for methyl 5-bromo-7-methyl-1H-indole-4-carboxylate, highlighting practical and scalable approaches suitable for research and industrial applications.

化学反応の分析

Types of Reactions

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of various substituted indoles.

Oxidation: Formation of oxidized derivatives like indole-4-carboxylic acid.

Reduction: Formation of reduced derivatives like 5-bromo-7-methyl-1H-indole-4-methanol.

Hydrolysis: Formation of 5-bromo-7-methyl-1H-indole-4-carboxylic acid.

科学的研究の応用

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials

作用機序

The mechanism of action of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine and methyl groups can influence its binding affinity and specificity, while the ester group can affect its solubility and bioavailability.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate and its analogs:

Key Findings:

Substituent Position and Reactivity :

- Bromine at C5 (target compound) vs. C4 (CAS 1224724-39-3) alters electronic distribution. The C5 bromine may enhance electrophilic substitution at C3/C6 positions .

- The carboxylate ester at C4 in the target compound contrasts with analogs like CAS 898747-32-5 (carboxylate at C7), influencing steric and electronic interactions .

Bulkier substituents (e.g., benzyloxy in CAS C₁₉H₁₉NO₄) reduce molecular planarity, with dihedral angles of 50.17° between indole and phenyl rings, impacting crystal packing .

Synthetic and Stability Considerations: Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate requires stringent storage conditions (dark, 2–8°C) compared to simpler analogs like 4-Bromo-7-methyl-1H-indole, which lacks polar ester groups .

Spectroscopic Properties :

- NMR data for bromoindoles (e.g., δC 106.4 for C-Br in CAS 341988-36-1) align with the target compound’s expected spectroscopic profile, where bromine and methyl groups induce distinct deshielding effects .

生物活性

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate (CAS No. 731810-04-1) is a synthetic compound belonging to the indole family, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate possesses the following structural characteristics:

- Molecular Formula : C₁₀H₈BrNO₂

- Molecular Weight : 254.08 g/mol

- Functional Groups : Bromine at the 5-position, methyl group at the 7-position, and a carboxylate at the 4-position.

The presence of these functional groups influences the compound's interaction with biological targets, enhancing its potential for various therapeutic applications .

The biological activity of methyl 5-bromo-7-methyl-1H-indole-4-carboxylate is primarily attributed to its ability to interact with multiple biological targets, including enzymes and receptors. Indole derivatives are known for their high-affinity binding to various receptors due to their unique structural features, which allow for π-π interactions and hydrogen bonding .

Key Mechanisms Identified:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.

- Anticancer Properties : Demonstrates potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.

- Antioxidant Activity : Capable of scavenging free radicals, contributing to cellular protection .

Biological Activities

Research has identified several key biological activities associated with methyl 5-bromo-7-methyl-1H-indole-4-carboxylate:

Case Studies

Several studies have investigated the biological effects of methyl 5-bromo-7-methyl-1H-indole-4-carboxylate:

- Anticancer Activity Study :

- Antimicrobial Efficacy :

-

Anti-inflammatory Mechanism :

- The compound was found to inhibit the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

To understand its unique properties, we can compare methyl 5-bromo-7-methyl-1H-indole-4-carboxylate with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-bromoindole-7-carboxylate | Bromine at the 5-position, carboxylate group | Similar but lacks methyl substitution at the 7-position |

| Methyl 5-chloroindole-7-carboxylate | Chlorine instead of bromine | Differences in electronic properties affect reactivity |

| Methyl 5-fluoroindole-7-carboxylate | Fluorine at the 5-position | Different steric effects may influence binding affinities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。